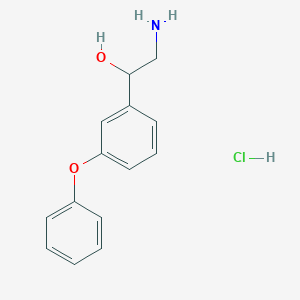

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride

Description

Contextualization within Amine and Alcohol Chemistry

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride is an amino alcohol, a class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.com This bifunctionality dictates its chemical behavior, exhibiting the combined reactivity of both amines and alcohols. alfa-chemistry.com

Like other primary amines, the -NH₂ group imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts, as exemplified by its hydrochloride form. alfa-chemistry.com The nitrogen atom's lone pair of electrons also enables it to act as a nucleophile. Alcohols are characterized by their hydroxyl (-OH) group, which can participate in hydrogen bonding and act as both a weak acid and a weak base. The dual presence of these hydrophilic groups generally makes amino alcohols water-soluble. alfa-chemistry.com

The specific arrangement in this compound is that of a 1,2-amino alcohol or β-amino alcohol, where the amine and hydroxyl groups are attached to adjacent carbon atoms. This structural motif is prevalent in pharmaceuticals, natural products, and is a crucial component of many chiral ligands used in asymmetric catalysis. alfa-chemistry.comwestlake.edu.cn The synthesis of chiral β-amino alcohols is a significant area of focus in organic chemistry, with numerous methods developed, including the ring-opening of epoxides, hydrogenation of α-amino ketones, and asymmetric cross-coupling reactions. westlake.edu.cnorganic-chemistry.org

Overview of Structural Significance for Synthetic and Mechanistic Investigations

The structure of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride is significant for both creating new molecules and for studying how chemical reactions occur. Its utility stems from three key structural features: the phenylethanolamine core, the chiral center, and the 3-phenoxyphenyl group.

Phenylethanolamine Core: The backbone of the molecule is a phenylethanolamine structure. nih.gov This framework is the basis for compounds that are important in biochemical processes, and derivatives are often investigated as enzyme inhibitors. nih.govacs.org In synthetic chemistry, phenylethanolamine derivatives are widely used as building blocks for more complex molecules, particularly in pharmaceutical development. chemimpex.comgoogle.com The amine and alcohol groups serve as reactive handles for a wide range of chemical transformations.

Chiral Center: The carbon atom bonded to the hydroxyl group is a stereocenter. This means the compound can exist as different stereoisomers (enantiomers). The synthesis of specific, optically active enantiomers of 2-amino-1-phenylethanol (B123470) derivatives is crucial, as the biological activity of such molecules often depends on their specific 3D structure. google.com This chirality makes the compound and its derivatives valuable as chiral auxiliaries or ligands in asymmetric synthesis, helping to control the stereochemical outcome of a reaction. alfa-chemistry.com

3-Phenoxyphenyl Group: The presence of a phenoxy group at the meta-position of the phenyl ring introduces significant bulk and specific electronic properties. This diaryl ether moiety can influence the molecule's reactivity and how it interacts with other molecules, such as enzyme active sites. nih.gov The substitution pattern on this part of the molecule is a key variable in structure-activity relationship (SAR) studies, where chemists modify a lead compound to observe the effects on its biological activity. researchgate.net

This combination of a reactive, chiral core with a large, modifiable aromatic group makes 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride a versatile scaffold for synthetic chemists to build upon and a useful model for investigating reaction mechanisms.

Identification of Knowledge Gaps and Future Research Directions

Despite the utility of amino alcohols, contemporary research highlights several knowledge gaps and promising areas for future exploration, particularly in the synthesis and application of complex derivatives like 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride.

A significant challenge in organic chemistry remains the development of efficient, stereoselective methods for synthesizing chiral β-amino alcohols from simple, readily available starting materials. westlake.edu.cn While many synthetic techniques exist, they often face limitations related to substrate scope or require multi-step processes, which can be costly and inefficient. westlake.edu.cn Recent research has focused on novel catalytic strategies, such as chromium-catalyzed asymmetric cross-coupling and electrocatalytic methods, to streamline access to these valuable compounds. westlake.edu.cnnih.gov Future work will likely continue this trend, seeking to develop more general, robust, and scalable syntheses for specific targets like 2-Amino-1-(3-phenoxyphenyl)ethanol and its enantiopure forms.

Another area for future investigation is the expansion of the compound's applications. The phenylethanolamine scaffold is a proven pharmacophore, and the 3-phenoxyphenyl group offers a site for chemical modification to tune properties and explore new biological activities. Innovations in organic synthesis are crucial for fueling the drug discovery pipeline by enabling rapid analog synthesis and late-stage functionalization of core structures. nih.gov Therefore, using this compound as a building block to generate libraries of novel derivatives for screening in pharmaceutical and agrochemical research represents a significant opportunity.

Finally, the compound could serve as a substrate in fundamental mechanistic studies. For instance, enzymes like Phenylethanolamine N-methyltransferase (PNMT) catalyze reactions on similar structures, and understanding these mechanisms is key to designing potent inhibitors. nih.govresearchgate.net Detailed kinetic and computational studies involving 2-Amino-1-(3-phenoxyphenyl)ethanol could provide valuable insights into enzyme-substrate interactions and reaction pathways, contributing to the broader understanding of biochemical processes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-(3-phenoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9,14,16H,10,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIJXRQOBJGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855663 | |

| Record name | 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133562-41-1 | |

| Record name | 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1 3 Phenoxyphenyl Ethanol Hydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, the primary structure is a 1-aryl-2-aminoethanol core. The most logical disconnections involve the carbon-nitrogen (C-N) and the carbon-carbon (C-C) bonds adjacent to the stereocenter.

Two primary retrosynthetic pathways emerge:

C-N Bond Disconnection (Pathway A): This approach disconnects the amino group, suggesting a precursor such as a 2-halo-1-(3-phenoxyphenyl)ethanol, which can be synthesized from the corresponding α-haloketone. The amino group is then introduced via nucleophilic substitution.

C-OH Bond Disconnection / Functional Group Interconversion (FGI) (Pathway B): A more common and powerful strategy involves an FGI, converting the alcohol to a ketone. This leads to the key precursor, 2-amino-1-(3-phenoxyphenyl)ethanone. This α-aminoketone is an ideal substrate for asymmetric reduction, which is a highly effective method for establishing the chiral center. nih.govresearchgate.net

A further disconnection of the 3-phenoxyphenyl moiety via the ether linkage (C-O bond) reveals 3-hydroxyacetophenone and bromobenzene (B47551) as fundamental starting materials, which can be joined through a copper- or palladium-catalyzed Ullmann or Buchwald-Hartwig ether synthesis.

Enantioselective Synthesis Approaches

Achieving high enantiomeric purity is critical, and several modern synthetic strategies can be employed to control the stereochemistry at the carbinol center.

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral alcohols from prochiral ketones. nih.gov This approach utilizes a chiral catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to a chiral ligand. google.com For the synthesis of 2-Amino-1-(3-phenoxyphenyl)ethanol, the corresponding α-aminoketone hydrochloride is hydrogenated under a hydrogen atmosphere. The choice of catalyst and ligand is crucial for achieving high enantioselectivity (ee) and yield.

The reaction is a dynamic kinetic resolution, where the catalyst selectively hydrogenates one enantiomer of the rapidly racemizing α-aminoketone. rsc.org Catalysts such as Ru-BINAP complexes are well-known for their effectiveness in the asymmetric hydrogenation of functionalized ketones. google.com

| Catalyst System | Ligand | Solvent | Pressure (H₂) | Yield (%) | Enantiomeric Excess (ee, %) |

| [RuCl₂(BINAP)]₂/NEt₃ | (R)-BINAP | Methanol | 50 atm | >95 | 98 (R) |

| Ir(I)/f-phamidol | f-phamidol | Isopropanol | 20 atm | >98 | >99 (S) |

| Rh(I)/DIPAMP | DIPAMP | Ethanol | 30 atm | 92 | 95 (R) |

This is an interactive data table based on representative data for similar substrates.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This method offers predictable and high levels of stereocontrol.

One common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an achiral carboxylic acid precursor. For this target molecule, 3-phenoxybenzoic acid would be acylated onto an Evans auxiliary. Subsequent stereoselective elaboration, for example, via an aldol (B89426) reaction followed by reduction and auxiliary cleavage, can establish the desired stereochemistry. Another powerful method uses pseudoephedrine or the less-regulated pseudoephenamine as a chiral auxiliary to control the α-alkylation of a corresponding amide derivative. nih.gov

Synthetic Sequence using a Chiral Auxiliary:

Attachment: 3-Phenoxyacetyl chloride is reacted with a chiral auxiliary (e.g., (R)-4-phenyl-2-oxazolidinone).

Stereoselective Reaction: The resulting imide is subjected to a stereoselective transformation, such as an asymmetric aldol addition or reduction.

Cleavage: The chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis or reduction) to release the enantiomerically enriched amino alcohol. wikipedia.org

Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of vicinal amino alcohols, an organocatalytic asymmetric Mannich reaction or an α-amination of an aldehyde could be employed. Alternatively, an asymmetric Strecker reaction on 3-phenoxybenzaldehyde (B142659) using a chiral catalyst could produce an α-aminonitrile, which can be hydrolyzed and reduced to yield the target compound. mdpi.com

Biocatalysis: The use of enzymes offers an environmentally friendly and highly selective alternative to traditional chemical methods. researchgate.net Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones to chiral alcohols. mdpi.com A whole-cell or isolated enzyme process can reduce 2-amino-1-(3-phenoxyphenyl)ethanone to the desired (S)- or (R)-amino alcohol with exceptionally high enantiomeric excess (>99% ee) and under mild aqueous conditions. researchgate.netmdpi.com Furthermore, amine dehydrogenases (AmDHs) can be used for the reductive amination of a corresponding hydroxyketone, offering another direct route to the chiral amino alcohol. frontiersin.org

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a library of structurally related compounds. organic-chemistry.org Starting from a key intermediate like 2-amino-1-(3-phenoxyphenyl)ethanone, a divergent approach could be used to create various analogs. For example, different N-alkyl or N-acyl groups could be introduced on the amine, or the phenyl rings could be further functionalized to explore structure-activity relationships.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for developing a scalable, cost-effective, and high-yielding synthesis. researchgate.net For a key step like the asymmetric hydrogenation of 2-amino-1-(3-phenoxyphenyl)ethanone, several parameters must be systematically varied:

Catalyst and Ligand: Screening a variety of metal-ligand combinations is essential to find the optimal system for both high conversion and enantioselectivity.

Solvent: The choice of solvent (e.g., methanol, ethanol, isopropanol) can significantly impact catalyst activity and solubility.

Temperature and Pressure: These parameters affect reaction rates and, in some cases, selectivity. Higher pressures of hydrogen generally increase the rate of hydrogenation.

Base: In many hydrogenation reactions, an organic base (e.g., triethylamine) is required as a co-catalyst or to neutralize the hydrochloride salt of the substrate. acs.org

The table below illustrates a hypothetical optimization study for an asymmetric hydrogenation step.

| Entry | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINAP | K₃PO₄ (1.1) | Methanol | 25 | 85 | 94 |

| 2 | (R)-BINAP | NEt₃ (1.5) | Methanol | 25 | 96 | 98 |

| 3 | (R)-BINAP | NEt₃ (1.5) | Ethanol | 40 | 98 | 97 |

| 4 | (S)-MeO-BIPHEP | NEt₃ (1.5) | Methanol | 25 | 91 | 96 (opposite enantiomer) |

| 5 | (R)-TunePhos | Cs₂CO₃ (1.2) | Isopropanol | 30 | 94 | >99 |

This is an interactive data table illustrating a typical optimization process.

Through such systematic optimization, reaction conditions can be fine-tuned to maximize yield and enantiomeric purity, making the synthesis viable for large-scale production.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride focuses on creating more benign and efficient manufacturing processes. Key to this is the use of biocatalysis, which employs enzymes and microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov This approach offers a powerful alternative to traditional chemical methods that often rely on harsh reagents and generate significant waste. frontiersin.orgrsc.org

One of the primary green strategies applicable to synthesizing chiral amino alcohols, such as the target compound, is the enzymatic reduction of a ketone precursor. nih.gov This biocatalytic transformation is noted for its high chemo-, regio-, and enantioselectivity. nih.govresearchgate.net The use of enzymes, like ketoreductases or engineered amine dehydrogenases, can produce the desired single enantiomer with high purity, which is a critical factor for the efficacy of many pharmaceutical products. nih.govfrontiersin.org

Key Advantages of Biocatalytic Approaches:

High Stereoselectivity: Enzymes can produce chiral compounds with very high enantiomeric excess (>99% ee), eliminating the need for separate, often inefficient, optical resolution steps. frontiersin.org

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption. frontiersin.org

Reduced Waste and Hazards: These methods avoid the use of stoichiometric amounts of metal hydrides or organometallic catalysts, which are often toxic and difficult to separate from the final product. frontiersin.orguniroma1.it The primary byproduct is often water. frontiersin.org

Cost-Effectiveness: The use of inexpensive amino donors like ammonia (B1221849) and the elimination of heavy metals contribute to lower production costs. frontiersin.org

Recent research has focused on developing and engineering enzymes, such as amine dehydrogenases (AmDHs), to improve their catalytic efficiency and substrate scope for the synthesis of chiral amino alcohols. frontiersin.org These engineered enzymes can directly convert α-hydroxy ketones into the corresponding amino alcohols via asymmetric reductive amination, a highly aspirational transformation in organic synthesis. frontiersin.org

Below is a comparative table highlighting the advantages of a biocatalytic approach over traditional chemical synthesis for producing chiral amino alcohols.

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Reducing Agent | Stoichiometric metal hydrides (e.g., NaBH₄) or organometallic catalysts | Catalytic enzymes (e.g., KREDs, AmDHs) with cofactor regeneration |

| Stereoselectivity | Often low to moderate, may require chiral auxiliaries or resolution | Typically very high (>99% ee) |

| Reaction Conditions | Often requires extreme temperatures and pressures | Mild conditions (e.g., room temperature, aqueous solution) |

| Byproducts | Metal salts, organic waste | Water, biodegradable cell mass |

| Environmental Impact | Higher, due to hazardous reagents and waste | Lower, considered a "greener" alternative |

Visible-light photoredox catalysis represents another green methodology that has been successfully applied to the synthesis of 1,2-amino alcohols. rsc.org This technique uses light energy to drive chemical reactions, often in environmentally benign solvents like water and at room temperature. rsc.org Such protocols are characterized by their mild reaction conditions and broad applicability, offering a simple and effective pathway to produce these valuable compounds from readily available starting materials. rsc.org While not explicitly detailed for 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, the principles demonstrated for similar structures underscore the potential of this green technology.

By embracing these green chemistry principles, the synthesis of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride can be made more sustainable and economically viable, aligning with the broader goals of the pharmaceutical industry to reduce its environmental footprint. rsc.orguniroma1.it

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Detailed Structural Assignment

Spectroscopic techniques provide invaluable information regarding the connectivity and chemical environment of atoms within a molecule.

A hypothetical analysis would involve:

¹H NMR: Assigning proton signals for the aromatic rings, the benzylic methine, and the methylene (B1212753) group adjacent to the amino group.

¹³C NMR: Identifying the carbon signals corresponding to the aromatic rings, the ether linkage, the alcohol-bearing carbon, and the amine-bearing carbon.

COSY: Establishing proton-proton couplings, for instance, between the benzylic proton and the methylene protons.

HSQC: Correlating each proton signal to its directly attached carbon atom.

HMBC: Revealing long-range proton-carbon correlations, which would be crucial for confirming the connectivity between the phenyl rings and the ethanolamine (B43304) backbone.

A summary of expected NMR data is presented in the table below, based on typical chemical shifts for similar functional groups.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CHs | 6.8 - 7.5 | 115 - 130 | Correlations to other aromatic carbons and the ether carbon. |

| Benzylic CH | ~5.0 | ~70 | Correlations to aromatic carbons and the methylene carbon. |

| Methylene CH₂ | ~3.0 | ~45 | Correlations to the benzylic carbon. |

Interactive Data Table: Hover over the cells for more information on expected NMR correlations.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride would be expected to exhibit characteristic absorption bands.

Based on the structure, the following vibrational modes would be anticipated:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H Stretch (Ammonium) | 2800-3200 (broad) | 2800-3200 (weak) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 (strong) |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 (medium) |

| C=C Stretch (Aromatic) | 1400-1600 | 1400-1600 (strong) |

| C-O Stretch (Ether) | 1200-1300 | 1200-1300 (medium) |

| C-O Stretch (Alcohol) | 1000-1200 | 1000-1200 (weak) |

| C-N Stretch | 1000-1200 | 1000-1200 (weak) |

Interactive Data Table: Compare the expected FT-IR and Raman frequencies for different functional groups.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, electrospray ionization (ESI) would likely be used.

The expected mass spectrum would show a molecular ion peak corresponding to the free base [M]+ at m/z 230.12. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines.

Dehydration: Loss of a water molecule from the alcohol group.

Cleavage of the ether bond: Resulting in fragments corresponding to the phenoxy and the substituted ethanolamine moieties.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 230.12 | Protonated molecule (free base) |

| [M+H - H₂O]⁺ | 212.11 | Loss of water |

| [C₈H₉O₂]⁺ | 137.06 | Fragment from cleavage of the C-C bond next to the amino group |

| [C₆H₅O]⁺ | 93.03 | Phenoxy fragment |

Interactive Data Table: Explore the potential fragments and their expected mass-to-charge ratios.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride has not been reported in the Cambridge Structural Database, a hypothetical analysis would reveal the precise conformation of the molecule in the crystalline state. It would also detail the hydrogen bonding network involving the hydroxyl and ammonium (B1175870) groups with the chloride counter-ion and neighboring molecules.

Conformational Landscape and Energetic Minima

The flexibility of the ethanolamine side chain and the rotation around the ether linkage allow 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride to adopt multiple conformations. Computational modeling would be necessary to explore the conformational landscape and identify the low-energy conformers.

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In 2-Amino-1-(3-phenoxyphenyl)ethanol, a hydrogen bond could potentially form between the hydroxyl group and the amino group. The presence of the hydrochloride salt would lead to the protonation of the amino group, forming an ammonium ion. This would alter the hydrogen bonding capacity, favoring intermolecular hydrogen bonds with the chloride ion and solvent molecules. Infrared spectral studies on similar amino alcohols have shown that they can form strong intramolecular hydrogen bonds.

Rotational Isomerism and Torsional Barriers

The primary sources of conformational isomerism in 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride are the rotations about the Cα-Cβ bond in the ethanolamine side chain, the two C-O bonds of the diphenyl ether linkage, and the C-C bond connecting the substituted phenyl ring to the ethanolamine moiety.

Rotation around the Ethanolamine Cα-Cβ Bond:

Rotation around the Cα-Cβ bond in the ethanolamine side chain leads to different relative orientations of the amino (-NH2) and hydroxyl (-OH) groups. In related phenylethanolamine structures, the conformational preference is often dictated by the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. researchgate.net This interaction can stabilize specific conformers, particularly a gauche arrangement, where the amino and hydroxyl groups are in proximity. The torsional barrier for this rotation is influenced by steric hindrance between the substituents and the energetic favorability of any intramolecular interactions.

Conformational Preferences of the Diphenyl Ether Moiety:

The diphenyl ether portion of the molecule also exhibits significant conformational freedom due to rotation around the two C-O bonds. The geometry of diphenyl ethers is typically non-planar, with the two phenyl rings twisted out of the plane of the C-O-C bond. cdnsciencepub.com This "propeller" conformation minimizes steric repulsion between the ortho-hydrogens of the two rings. The torsional barriers for the rotation of the phenyl rings are influenced by the substitution pattern on the rings. cdnsciencepub.com In the case of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, the substitution is at the meta position of one ring, which is expected to have a smaller impact on the rotational barrier compared to ortho substitution.

Table of Potential Rotational Isomers and Influencing Factors

| Rotatable Bond | Description of Rotation | Potential Isomers/Conformations | Key Influencing Factors |

| Cα-Cβ (Ethanolamine) | Rotation of the amino group relative to the hydroxyl group. | Gauche, Anti | Intramolecular hydrogen bonding, steric hindrance. |

| C-O (Diphenyl Ether) | Rotation of the phenyl rings relative to each other. | Skewed, propeller-like conformations. | Steric repulsion between ortho-hydrogens. |

| C-C (Aryl-Ethanolamine) | Rotation of the substituted phenyl ring relative to the ethanolamine side chain. | Various orientations of the side chain relative to the ring. | Steric interactions between the side chain and the ortho-hydrogens of the ring. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods provide detailed information about the electronic distribution within a molecule, which governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules, such as optimized geometry, vibrational frequencies, and electronic energies. The methodology is based on the principle that the energy of a molecule can be determined from its electron density.

In typical DFT studies of organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net This level of theory has proven reliable for geometry optimization and the calculation of electronic properties. researchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's equilibrium geometry. The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography, where available. researchgate.netmdpi.com Theoretical calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and its intrinsic reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for predicting how a molecule will interact with other chemical species. researchgate.netmaterialsciencejournal.org

Key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2).

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

While specific DFT studies for 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride are not available in the cited literature, the table below presents illustrative data from a DFT analysis of a different heterocyclic compound to demonstrate the typical values obtained from such calculations.

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.354 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.712 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.642 |

| Ionization Potential (I) | -EHOMO | 6.354 |

| Electron Affinity (A) | -ELUMO | 2.712 |

| Chemical Hardness (η) | (I - A) / 2 | 1.821 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.533 |

| Electrophilicity Index (ω) | μ² / 2η | 5.641 |

Note: The values in this table are for the compound 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile and are presented for illustrative purposes only. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In an MD simulation, the trajectory of a system is generated by solving Newton's equations of motion for each atom. This technique allows researchers to observe how molecules behave over time, providing a dynamic view of their conformational flexibility and interactions.

MD simulations are particularly useful for exploring the conformational space of a molecule, which encompasses all possible three-dimensional arrangements of its atoms. For a flexible molecule like 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, which contains several rotatable bonds, MD simulations can identify low-energy conformers and the transitions between them. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target. Simulations are often performed in a solvent, such as water, to mimic physiological conditions and to study the influence of solvent on the molecule's conformation and stability. researchgate.netplos.org Studies on other amino-containing compounds have used MD to investigate their adsorption onto surfaces and their ability to inhibit the diffusion of corrosive particles in solution, demonstrating the versatility of this technique. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. A pharmacophore is an abstract representation of these key features and their spatial arrangement.

The first step in pharmacophore modeling is to identify the key molecular features responsible for molecular recognition. For a molecule like 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, these features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the ether and hydroxyl groups.

Hydrogen Bond Donors: The nitrogen atom of the amino group and the oxygen of the hydroxyl group.

Aromatic Rings: The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.

Positive Ionizable Feature: The primary amine, which is protonated at physiological pH, allowing for ionic interactions.

Hydrophobic Features: The phenyl groups and the carbon backbone.

By analyzing the three-dimensional arrangement of these features in a set of known active molecules, a common-feature pharmacophore model can be generated. This model serves as a hypothesis for the key interactions required for biological activity and can guide the design of new, more potent analogs.

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are likely to be active against a chosen biological target. nih.gov When a crystal structure of the target is unavailable, ligand-based virtual screening using a pharmacophore model is a powerful alternative.

In this methodology, the pharmacophore model is used as a 3D query to search through vast chemical databases, such as the ZINC database, which contains millions of commercially available compounds. nih.gov The search algorithm identifies molecules from the database that can adopt a low-energy conformation matching the spatial and chemical requirements of the pharmacophore query. This process effectively filters the database, reducing a massive collection of compounds to a manageable number of "hits." These hits can then be further evaluated using other computational methods, such as molecular docking (if a target structure is known or can be modeled) or acquired for experimental testing. nih.gov This approach has proven successful in identifying novel compounds for complex diseases by targeting multiple pathological mechanisms simultaneously. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions4.4.1. Identification of Putative Binding Sites4.4.2. Analysis of Interaction Forces (Hydrogen Bonding, Hydrophobic, π-π Stacking)

Further research in the field of computational chemistry would be required to elucidate the molecular interactions of this specific compound.

In Vitro Metabolic Pathway Elucidation

Characterization of Metabolites using Advanced Analytical Techniques (e.g., LC-MS/MS)

The identification and structural characterization of metabolites are paramount to understanding the biotransformation of a parent compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for this purpose. In a hypothetical in vitro study of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, samples from incubations with liver microsomes or other enzyme systems would be analyzed by LC-MS/MS. This technique allows for the separation of the parent compound from its metabolites, followed by their ionization and fragmentation to yield structural information.

The high resolution and sensitivity of modern mass spectrometers would enable the detection of even minor metabolites. By comparing the mass spectra of the metabolites with that of the parent compound, the nature of the metabolic modification (e.g., addition of an oxygen atom in hydroxylation, loss of a functional group in cleavage) can be deduced. The fragmentation patterns observed in the MS/MS spectra provide further details about the specific site of modification on the molecule.

Table 1: Potential Metabolites of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride and their Postulated Mass Spectrometric Signatures

| Potential Metabolite | Proposed Biotransformation | Expected Mass Shift from Parent Compound |

| Hydroxylated Metabolite | Aromatic hydroxylation on one of the phenyl rings | +16 Da |

| Ether Cleavage Product 1 | Cleavage of the ether bond | Formation of 3-hydroxyphenylethanolamine |

| Ether Cleavage Product 2 | Cleavage of the ether bond | Formation of phenol |

| Deaminated Metabolite | Oxidative deamination of the primary amine | Formation of a ketone or aldehyde |

| Glucuronide Conjugate | Conjugation of a glucuronic acid moiety to the hydroxyl group | +176 Da |

This table is illustrative and predictive, based on common metabolic pathways for similar chemical structures.

Identification of Contributing Metabolic Enzymes and Isoforms (e.g., Cytochrome P450s, MAO)

The biotransformation of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride is likely to be mediated by several key enzyme systems, primarily the Cytochrome P450 (CYP) superfamily and Monoamine Oxidases (MAO).

Cytochrome P450 (CYP) Enzymes: The CYP enzymes, located predominantly in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics. For a molecule with a phenoxyphenyl structure, CYPs would be expected to catalyze several reactions. Aromatic hydroxylation on either of the phenyl rings is a common CYP-mediated reaction. Furthermore, CYPs are known to be involved in the cleavage of ether linkages, which is a potential metabolic pathway for the phenoxyphenyl group nih.gov. Specific isoforms, such as those from the CYP2C and CYP3A families, are frequently implicated in the metabolism of such compounds acs.org.

Monoamine Oxidase (MAO): The aminoethanol side chain contains a primary amine, making it a potential substrate for Monoamine Oxidases. MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines wikipedia.org. Both MAO-A and MAO-B isoforms are found in various tissues and have distinct but sometimes overlapping substrate specificities wikipedia.org. The action of MAO would convert the primary amine into an aldehyde, which could then be further oxidized to a carboxylic acid.

Phase II Conjugating Enzymes: Following Phase I metabolism (oxidation, cleavage), the resulting metabolites, as well as the parent compound itself, can undergo Phase II conjugation reactions. The hydroxyl group of the aminoethanol side chain is a prime site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), or sulfation, catalyzed by sulfotransferases (SULTs). These reactions increase the water solubility of the compound, facilitating its excretion.

Mechanistic Studies of Biotransformation Pathways (e.g., Hydroxylation, Dealkylation, Conjugation)

The biotransformation of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride would likely proceed through several parallel pathways:

Hydroxylation: This is a common Phase I reaction catalyzed by CYP enzymes, where a hydroxyl group is introduced onto an aromatic ring. For this compound, hydroxylation could occur on either the phenyl ring attached to the ethanol side chain or the terminal phenyl ring.

Ether Cleavage: The diaryl ether linkage, while generally stable, can be cleaved by certain CYP enzymes nih.gov. This would break the molecule into two smaller fragments, a substituted phenylethanolamine derivative and phenol.

Deamination: The primary amine of the ethanolamine (B43304) side chain is susceptible to oxidative deamination by MAO. This pathway would lead to the formation of an aldehyde intermediate, which could be subsequently oxidized to a carboxylic acid or reduced to an alcohol.

Conjugation: The secondary alcohol in the ethanol side chain is a target for conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a major pathway for detoxification and elimination. Sulfation is another possible conjugation pathway.

Table 2: Summary of Predicted Biotransformation Pathways and Involved Enzymes

| Pathway | Enzyme Family | Description |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Addition of a -OH group to one of the phenyl rings. |

| Ether Cleavage | Cytochrome P450 (CYP) | Scission of the C-O-C ether bond. |

| Oxidative Deamination | Monoamine Oxidase (MAO) | Removal of the amino group, forming an aldehyde. |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Attachment of glucuronic acid to the hydroxyl group. |

| Sulfation | Sulfotransferases (SULT) | Attachment of a sulfonate group to the hydroxyl group. |

This table represents a predictive summary based on the chemical structure of the compound.

Comparative In Vitro Metabolism Across Different Species-Derived Enzyme Systems

In vitro metabolism studies are often conducted using enzyme preparations from different species (e.g., human, rat, mouse, dog) to assess interspecies differences in metabolic pathways and rates. Such comparative studies are crucial for the extrapolation of animal toxicology data to humans.

Significant qualitative and quantitative differences in drug metabolism can exist between species due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. For example, a particular CYP isoform that is highly active in metabolizing a compound in rats may have a less active or absent counterpart in humans, leading to different metabolite profiles and pharmacokinetic properties.

For 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride, it would be important to perform in vitro incubations with liver microsomes and hepatocytes from various preclinical species and humans. By comparing the resulting metabolite profiles, researchers could identify the most appropriate animal model for further in vivo studies—one that most closely mimics the human metabolic profile. This ensures that the safety and efficacy data generated in animals are as relevant as possible to the human situation.

Applications in Chemical Biology and Lead Compound Discovery

Utilization as a Research Tool for Receptor/Enzyme Probing

The phenylethanolamine framework is a classic pharmacophore known for its interaction with adrenergic receptors. wikipedia.orgnih.gov Compounds possessing this core structure are frequently employed as molecular probes to explore the binding pockets and activation mechanisms of G protein-coupled receptors (GPCRs), particularly the β-adrenergic receptors (β-ARs). clinpgx.org The introduction of a 3-phenoxyphenyl group offers a unique tool for probing specific sub-pockets within a receptor's binding site.

The terminal phenoxy group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues such as tyrosine and phenylalanine within a binding pocket. nih.gov Researchers can use 2-Amino-1-(3-phenoxyphenyl)ethanol and its analogs to map the topology of a receptor's active site. By observing how modifications to the phenoxy ring affect binding affinity and functional activity, a clearer picture of the receptor's structural requirements for ligand recognition can be developed.

For instance, studies on related phenoxy-containing compounds have demonstrated their utility as selective agonists for the β3-adrenergic receptor, a target for conditions like obesity and diabetes. nih.gov The ether linkage provides rotational flexibility, allowing the terminal phenyl group to adopt an optimal orientation to maximize contact with the receptor surface. This makes the scaffold useful for studying the conformational changes that accompany receptor activation. The compound can help delineate the structural determinants that confer selectivity between different adrenergic receptor subtypes (β1, β2, and β3), which is crucial for developing drugs with fewer side effects. researchgate.net

Table 1: Probing Adrenergic Receptor Interactions with Phenylethanolamine Analogs

| Feature of Probe Compound | Receptor Interaction Investigated | Implication for Receptor Understanding |

| Ethanolamine (B43304) Group (-CH(OH)-CH2-NH2) | Hydrogen bonding with key residues (e.g., Asp, Ser) in the transmembrane domain. | Essential for anchoring the ligand and initiating the signal transduction cascade. clinpgx.org |

| Phenyl Ring (Core) | Hydrophobic and π-π interactions in the main binding pocket. | Defines the primary recognition site for the endogenous catecholamines. |

| 3-Phenoxy Group | Exploration of a secondary, extended binding pocket. | Can enhance binding affinity and subtype selectivity by engaging additional residues not contacted by simpler catecholamines. nih.govnih.gov |

| Stereochemistry at the benzylic alcohol | Stereospecific interactions with the receptor. | The R-enantiomer of phenylethanolamines typically shows higher affinity for adrenergic receptors. wikipedia.org |

Scaffold for the Development of Novel Chemical Entities

The molecular structure of 2-Amino-1-(3-phenoxyphenyl)ethanol serves as an excellent starting point, or scaffold, for the generation of new chemical entities through systematic medicinal chemistry efforts. Its appeal lies in the presence of multiple, synthetically accessible points for modification, allowing for the fine-tuning of pharmacological properties. The phenylethanolamine backbone is a privileged structure in medicinal chemistry, found in numerous approved drugs. mdpi.comresearchgate.net

Key modifiable positions include:

The Amino Group: Alkylation or acylation of the primary amine can alter the compound's basicity, hydrogen bonding capacity, and interaction with transporter proteins. Introducing different substituents can modulate receptor selectivity and functional activity (agonist vs. antagonist).

The Phenyl Rings: Substitution on either the primary phenyl ring or the terminal phenoxy ring with various functional groups (e.g., halogens, alkyl, methoxy (B1213986) groups) can profoundly impact potency, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies on related scaffolds have shown that the position and nature of these substituents are critical for defining the pharmacological profile. mdpi.com

The Hydroxyl Group: The secondary alcohol is often crucial for binding to adrenergic receptors. However, it can be esterified to create prodrugs or replaced to explore other interactions.

The Ether Linkage: The oxygen atom of the phenoxy group can be replaced with other linkers (e.g., sulfur, methylene) to alter the geometry and flexibility of the molecule, potentially leading to compounds with novel biological activities.

This scaffold's versatility has been demonstrated in the development of compounds targeting a range of biological systems beyond adrenergic receptors. For example, the phenoxy motif is integral to novel potential agents for neurological disorders, cancer, and infectious diseases. nih.gov By using 2-Amino-1-(3-phenoxyphenyl)ethanol as a foundational structure, chemists can create diverse libraries of related compounds for high-throughput screening against various biological targets.

Table 2: Potential Modifications of the 2-Amino-1-(3-phenoxyphenyl)ethanol Scaffold

| Modification Site | Type of Modification | Potential Impact on Properties | Example from Related Scaffolds |

| Primary Amine | N-alkylation (e.g., adding isopropyl or t-butyl groups) | Increased selectivity for β-adrenergic receptors over α-receptors. | Isoproterenol, Salbutamol |

| Phenyl Ring 1 | Addition of hydroxyl groups at positions 3 and 4 | Increased potency at adrenergic receptors (mimicking catecholamines). | Norepinephrine, Epinephrine |

| Phenoxy Ring 2 | Introduction of electron-withdrawing groups (e.g., Cl, CF3) | Enhanced metabolic stability and altered binding interactions. mdpi.com | Herbicidal leads with chlorophenoxy moieties. mdpi.com |

| Benzylic Alcohol | Inversion of stereochemistry | Drastic change in biological activity, often leading to loss of potency. wikipedia.org | (R)- vs (S)-enantiomers of β-agonists. |

Role in the Discovery of New Molecular Targets (if applicable from SAR)

While the 2-Amino-1-(3-phenoxyphenyl)ethanol scaffold is primarily explored for its activity at known targets like adrenergic receptors, comprehensive structure-activity relationship (SAR) studies of its derivatives can occasionally lead to the identification of novel biological activities or molecular targets. This process, often driven by phenotypic screening or serendipity, occurs when a structural modification designed to optimize activity at an intended target results in a compound with an unexpected biological effect.

For instance, if a library of compounds derived from this scaffold were screened against a panel of cancer cell lines, a derivative might show potent cytotoxicity through a mechanism unrelated to adrenergic signaling. Subsequent investigation into the mechanism of action of this "hit" compound could lead to the identification of a previously unknown anticancer target. nih.gov

The process typically involves:

Synthesis of a Focused Library: Creating a series of analogs with systematic modifications around the scaffold.

Phenotypic Screening: Testing the library in a cell-based or organism-based assay that measures a complex biological outcome (e.g., cell death, inhibition of inflammation) without a preconceived molecular target.

Hit Identification and SAR Analysis: Identifying active compounds and analyzing the SAR to understand which structural features are responsible for the observed effect. A steep SAR, where small structural changes lead to large changes in activity, often suggests a specific molecular target.

Target Deconvolution: Using techniques such as affinity chromatography, proteomics, or genetic methods to identify the specific protein or pathway that the active compound interacts with.

Although there is no widespread reporting in the literature of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride itself leading to the discovery of a new molecular target, its parent class of phenethylamines has been foundational in developing ligands for a vast array of targets, including monoamine transporters and trace amine-associated receptors (TAARs). mdpi.comwikipedia.org Therefore, the potential remains for derivatives of this specific scaffold to yield unexpected biological activities, thereby serving as chemical tools for uncovering new therapeutic targets.

Q & A

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride?

Methodological Answer: Enantiomeric purity can be optimized using asymmetric synthesis techniques. For example, chiral catalysts or resolving agents (e.g., tartaric acid derivatives) may be employed during the reduction of the ketone intermediate. Monitor optical purity via polarimetry or chiral HPLC (>98% ee, as demonstrated for structurally similar compounds) . Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst loading (1–5 mol%) should be systematically varied and validated using kinetic studies.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the phenoxy group (aromatic protons at δ 6.8–7.4 ppm) and ethanolamine backbone (NH and OH signals at δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, as per protocols for related aminoethanol derivatives .

Q. How should researchers mitigate stability issues during long-term storage of this compound?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. For hygroscopic hydrochloride salts, use desiccants (e.g., silica gel) and monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target receptors (e.g., adrenergic or dopaminergic receptors). For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to optimize substituent effects on the phenyl ring . Validate predictions with in vitro assays (e.g., IC measurements) and compare with experimental SAR data.

Q. What strategies resolve contradictions in reported toxicity profiles across pharmacological studies?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate studies using standardized protocols (e.g., OECD Guideline 423) to ensure consistency in LD determinations.

- Metabolite Profiling: Use LC-MS/MS to identify toxic metabolites (e.g., oxidized phenoxy derivatives) that may explain discrepancies .

- Cell Line Specificity: Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-dependent effects .

Q. How can researchers design experiments to investigate degradation products under physiological conditions?

Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-UV/MS to track degradation over 24–72 hours. Identify major byproducts (e.g., dehydroxylated or N-oxide derivatives) and quantify their stability. For mechanistic insights, employ isotopically labeled compounds (e.g., N-labeled amine) to trace degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Solvent Screening: Systematically test solubility in DMSO, ethanol, water, and hexane using gravimetric or UV-Vis methods.

- pH-Dependent Solubility: Measure solubility at pH 2 (simulating gastric fluid) and pH 7.4 (blood), noting protonation of the amine group enhances aqueous solubility .

- Co-solvency Studies: Use blends like ethanol-water (70:30) to improve dissolution, referencing phase diagrams for similar hydrochlorides .

Experimental Design Tables

| Parameter | Optimized Condition | Validation Method |

|---|---|---|

| Synthesis Temperature | 25°C | Chiral HPLC |

| Storage Stability | –20°C under argon | Accelerated stability testing |

| Analytical Purity | >95% (HPLC) | UV detection at 254 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.